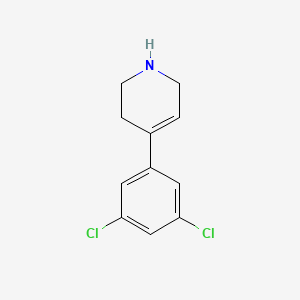
4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a tetrahydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine typically involves the following steps:
Bromination: The starting material, 3,5-dichlorophenol, undergoes bromination to introduce a bromine atom at the desired position.
Formation of Tetrahydropyridine Ring: The brominated compound is then subjected to a cyclization reaction to form the tetrahydropyridine ring.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical compounds.
Medicine: The compound's derivatives may exhibit biological activity, making them candidates for pharmaceutical research.
Industry: It is used in the manufacture of various industrial chemicals and materials.
作用机制
The mechanism by which 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
相似化合物的比较
4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structure and properties. Similar compounds include:
4-(3,5-Dichlorophenyl)morpholine: This compound has a similar dichlorophenyl group but a different heterocyclic ring.
Procymidone: Another compound with a dichlorophenyl group, used as a herbicide.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
属性
IUPAC Name |
4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h1,5-7,14H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIOHXYURZORJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7843616.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-amine](/img/structure/B7843629.png)
![1-[1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-amine](/img/structure/B7843630.png)
![2-[2-(4-aminophenyl)-5,6-dimethyl-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B7843638.png)
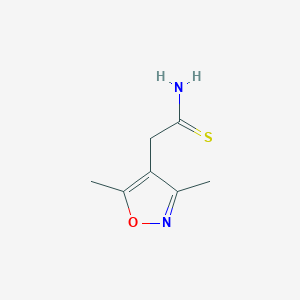
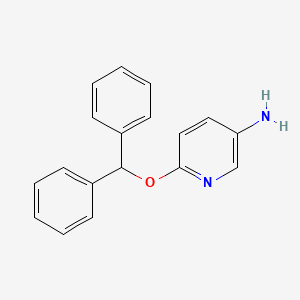
![2-[3-Oxo-4-(2-oxo-2-piperidin-1-ylethyl)-1,4-benzoxazin-2-yl]acetic acid](/img/structure/B7843657.png)
![2-methyl-2-{4-[(E)-2-(pyridin-4-yl)ethenyl]phenoxy}propanoicacid](/img/structure/B7843661.png)
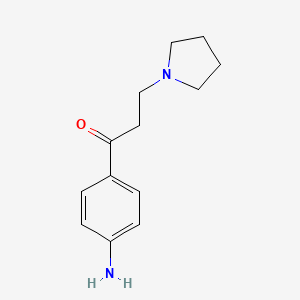
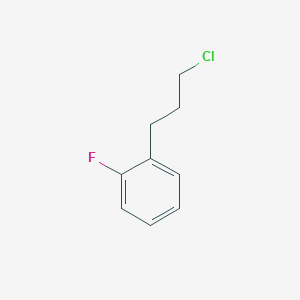
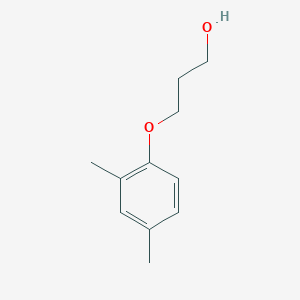
![1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene](/img/structure/B7843689.png)
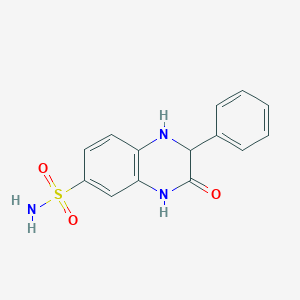
![Dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843717.png)
